N-(4-Nitrophenazin-1-YL)acetamide
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Overview
Description
N-(4-Nitrophenazin-1-YL)acetamide: is a synthetic organic compound with the molecular formula C14H10N4O3. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound known for its diverse biological activities. The compound is characterized by the presence of a nitro group at the 4-position of the phenazine ring and an acetamide group at the nitrogen atom of the phenazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitrophenazin-1-YL)acetamide typically involves the nitration of phenazine followed by acylation. The nitration process introduces a nitro group at the desired position on the phenazine ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrophenazine is then subjected to acylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the reaction parameters and scaling up the production .
Chemical Reactions Analysis
Types of Reactions: N-(4-Nitrophenazin-1-YL)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenazine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Reduction: N-(4-Aminophenazin-1-YL)acetamide.
Oxidation: Various oxidized derivatives of phenazine.
Substitution: N-substituted derivatives of phenazine
Scientific Research Applications
Chemistry: N-(4-Nitrophenazin-1-YL)acetamide is used as a precursor in the synthesis of various phenazine derivatives
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics. Its ability to interact with bacterial DNA and enzymes makes it a valuable candidate for antimicrobial research.
Medicine: this compound is investigated for its anticancer properties. It has shown potential in inhibiting the growth of cancer cells by inducing apoptosis and interfering with cellular signaling pathways.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability. It is also explored for its use in the development of sensors and diagnostic tools .
Mechanism of Action
The mechanism of action of N-(4-Nitrophenazin-1-YL)acetamide involves its interaction with cellular components such as DNA, proteins, and enzymes. The nitro group can undergo reduction to form reactive intermediates that can cause DNA damage and inhibit enzyme activity. The compound’s ability to intercalate into DNA strands disrupts the replication and transcription processes, leading to cell death. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Phenazine: The parent compound of N-(4-Nitrophenazin-1-YL)acetamide, known for its antimicrobial and anticancer properties.
N-(4-Aminophenazin-1-YL)acetamide: A reduced form of this compound with similar biological activities.
Phenazine-1-carboxylic acid: Another phenazine derivative with potent antimicrobial activity.
Uniqueness: this compound is unique due to the presence of both a nitro group and an acetamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
CAS No. |
92061-23-9 |
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Molecular Formula |
C14H10N4O3 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
N-(4-nitrophenazin-1-yl)acetamide |
InChI |
InChI=1S/C14H10N4O3/c1-8(19)15-11-6-7-12(18(20)21)14-13(11)16-9-4-2-3-5-10(9)17-14/h2-7H,1H3,(H,15,19) |
InChI Key |
GXOXOCSOXHGIMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=NC3=CC=CC=C3N=C12)[N+](=O)[O-] |
Origin of Product |
United States |
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